Cholesterol methyl ether

概要

説明

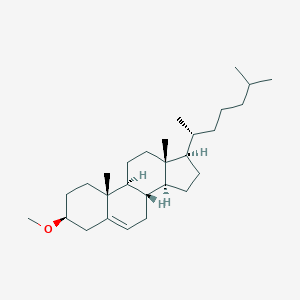

Cholesterol methyl ether is a derivative of cholesterol, a vital lipid molecule found in animal cell membranes This compound is characterized by the presence of a methyl ether group attached to the cholesterol backbone

準備方法

Synthetic Routes and Reaction Conditions: Cholesterol methyl ether can be synthesized through several methods. One common approach involves the methylation of cholesterol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs similar methylation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

化学反応の分析

Types of Reactions: Cholesterol methyl ether undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound into different sterol derivatives.

Substitution: The methyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products:

Oxidation: Oxysterols and other oxidized derivatives.

Reduction: Reduced sterol derivatives.

Substitution: Various substituted sterol compounds.

科学的研究の応用

Drug Delivery Systems

Cholesterol methyl ether is utilized in the development of advanced drug delivery systems, particularly in the formulation of liposomes and nanoparticles. These systems leverage the amphiphilic nature of cholesterol derivatives to enhance the solubility and bioavailability of hydrophobic drugs.

- Liposome Formulations : this compound can be incorporated into liposome formulations to improve stability and drug encapsulation efficiency. Studies have shown that liposomes containing cholesterol derivatives exhibit better release profiles and lower toxicity compared to traditional formulations .

- Nanoparticle Carriers : Cholesterol-based nanoparticles have been developed for targeted drug delivery. For instance, cholesterol-modified polymers have been used to create nanoparticles that can effectively deliver anticancer drugs like doxorubicin (DOX) with enhanced therapeutic efficacy .

Analytical Chemistry

This compound is significant in analytical chemistry, particularly in the analysis of sterols. The thermochemolysis method using tetramethylammonium hydroxide (TMAH) allows for rapid methylation and analysis of sterols, including this compound, through gas chromatography-mass spectrometry (GC-MS).

- Thermochemolysis Method : This method provides a means to analyze both free and ether-bonding sterols efficiently. The high efficiency of methylation (>90%) enables stable analysis of sterols, making it a valuable technique for environmental and biological studies .

- Mass Spectrometry : The mass spectra obtained from this compound derivatives assist in identifying various sterols in complex mixtures. This application is crucial for understanding sterol distribution in environmental samples and biological tissues .

Biochemical Research

In biochemical research, this compound plays a role in studying membrane dynamics and cellular processes.

- Membrane Structure Studies : Cholesterol is a vital component of cell membranes, influencing fluidity and permeability. Research has highlighted the significance of methyl groups on cholesterol in maintaining membrane integrity and function . this compound's structural similarities allow researchers to investigate how modifications impact membrane properties.

- Isotope Labeling Studies : this compound has been used in isotopic labeling experiments to trace metabolic pathways involving cholesterol. For instance, acid-catalyzed reactions can convert this compound into labeled cholesterol forms for tracking biosynthetic pathways .

Case Study 1: Liposome Drug Delivery

A study demonstrated the use of this compound in formulating liposomes for delivering DOX. The incorporation of this compound enhanced the liposomal stability and improved drug release kinetics under hyperthermic conditions, suggesting its potential for localized cancer therapies .

Case Study 2: Environmental Sterol Analysis

Using the TMAH method, researchers analyzed sediment samples from tidelands, successfully identifying over ten sterols including this compound. This study illustrated the method's efficiency in providing comprehensive sterol profiles from environmental samples, which can be crucial for ecological assessments .

作用機序

The mechanism of action of cholesterol methyl ether involves its interaction with cell membranes and enzymes. It integrates into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of bioactive metabolites that influence various cellular pathways .

類似化合物との比較

Cholesterol: The parent compound, essential for cell membrane structure and precursor to steroid hormones.

Sitosterol: A plant sterol with similar structural features but different biological activities.

Brassicasterol: Another plant sterol, often used as a biomarker for certain types of algae.

Uniqueness: Cholesterol methyl ether is unique due to its methyl ether group, which imparts distinct chemical properties and reactivity compared to other sterols. This modification allows for specific interactions with enzymes and cellular components, making it valuable in both research and industrial applications .

生物活性

Cholesterol methyl ether (CME) is a derivative of cholesterol that has garnered attention in various biological and pharmacological studies. This article explores the biological activity of CME, focusing on its biochemical properties, potential therapeutic applications, and the underlying mechanisms of action.

Overview of this compound

This compound is formed through the methylation of cholesterol, resulting in a compound that retains many of the biological properties of cholesterol while exhibiting distinct characteristics due to the methyl group. This modification can influence its solubility, permeability, and interaction with biological membranes.

Biological Properties

-

Membrane Interaction :

- CME exhibits amphiphilic properties similar to cholesterol, allowing it to integrate into lipid bilayers. This integration can affect membrane fluidity and stability, which is crucial for cellular functions such as signaling and transport.

- Studies have shown that CME can modulate the formation of lipid rafts—microdomains within membranes that are rich in cholesterol and sphingolipids, influencing protein localization and signaling pathways .

- Cytotoxicity :

-

Cholesterol Solubilization :

- CME has been studied for its ability to solubilize cholesterol in various contexts, including gallstone dissolution. Methyl tertiary butyl ether (MTBE), a related compound, demonstrated significant efficacy in dissolving cholesterol gallstones in vivo, suggesting potential applications for CME in treating hyperlipidemia and related disorders .

The biological activity of CME can be attributed to several mechanisms:

- Inhibition of Cholesterol Synthesis : CME may interfere with the enzymatic pathways involved in cholesterol biosynthesis, thereby reducing overall cholesterol levels in the body.

- Modulation of Lipid Metabolism : By altering lipid profiles and enhancing the expression of LDL receptors, CME can contribute to improved lipid metabolism and reduced cardiovascular risk .

- Interaction with Cellular Signaling Pathways : CME's ability to integrate into membranes allows it to influence various signaling pathways associated with cell growth and apoptosis.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the effects of CME on human breast cancer cells (MCF-7). The results indicated significant cytotoxicity at concentrations above 10 µM, with mechanisms involving reactive oxygen species (ROS) generation leading to apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 45 |

Case Study 2: Gallstone Dissolution

In an animal model study using dogs with surgically implanted cholesterol gallstones, the administration of MTBE resulted in a dissolution rate of 40%-94% within hours. While this study focused on MTBE, it highlights the potential for CME-related compounds in clinical applications for gallstone management.

Research Findings

Recent studies have highlighted several important findings regarding CME:

- Sterol Derivatization Techniques : The use of thermochemolysis methods has enabled efficient analysis and derivatization of sterols into their methyl ether forms, facilitating studies on their biological activities .

- Potential Therapeutic Applications : Research suggests that CME could serve as a novel therapeutic agent for conditions related to dyslipidemia and cancer due to its unique properties .

特性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXPTZJNVLDKKV-PXBBAZSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880723 | |

| Record name | Cholesterol methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174-92-1 | |

| Record name | 3-O-Methylcholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesterol methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cholesterol Methyl Ether differ from Cholesterol in its interaction with membranes?

A: this compound, unlike cholesterol, has a methyl group attached to its 3-hydroxyl group. This seemingly minor structural change has significant implications for its interaction with membranes. While cholesterol plays a crucial role in maintaining membrane fluidity and promoting the formation of ordered lipid domains (lipid rafts) [, ], this compound exhibits a reduced ability to participate in these processes. Research suggests that the free hydroxyl group of cholesterol is essential for its strong interaction with phospholipids, particularly those with saturated acyl chains like dipalmitoylphosphatidylcholine (DPPC) []. This interaction is crucial for the tight packing of lipids within rafts, contributing to their stability and detergent resistance []. The methyl group in this compound hinders this interaction, leading to weaker domain formation and reduced stability compared to cholesterol-containing membranes [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。